molecular formula C12H22O11 B7802064 6-O-beta-D-glucopyranosyl-D-glucose

6-O-beta-D-glucopyranosyl-D-glucose

Cat. No.: B7802064
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-CQUJWQHSSA-N
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Description

Gentiobiose is a glycosylglucose consisting of two D-glucopyranose units connected by a beta-(1->6)-linkage. It has a role as a plant metabolite.
6-O-beta-D-glucopyranosyl-D-glucose is a natural product found in Crocus sativus and Garcinia mangostana with data available.

Scientific Research Applications

Glucose Analog Inhibitors

6-O-beta-D-glucopyranosyl-D-glucose derivatives are explored as glucose analog inhibitors of glycogen phosphorylases, showing potential as antidiabetic agents. These derivatives act on key enzymes to influence blood glucose levels, and their efficacy has been studied through molecular design, organic synthesis, and biological assays (Somsák et al., 2003).

Acarbose: A Glucosidase Inhibitor

Acarbose, a glucosidase inhibitor structurally related to this compound, has been extensively studied. Produced through fermentation, it is utilized in diabetes type II therapy for controlling blood sugar levels. Research on acarbose includes understanding its biosynthesis and potential for biotechnological developments (Wehmeier & Piepersberg, 2004).

Glucokinase and Glucose Homeostasis

Research on glucokinase, an enzyme critical for glucose homeostasis, involves studies related to this compound. Glucokinase acts as a glucose sensor, particularly in pancreatic beta-cells, playing a pivotal role in insulin secretion and glucose metabolism (Zelent et al., 2005).

Chemical Synthesis of Disaccharides

Disaccharides related to this compound have been synthesized for applications in serodiagnosis and studying specific biochemical pathways. These include disaccharides like O-(3,6-Di-O-methyl-beta-D-glucopyranosyl)-(1→4)-2,3-di-O-methyl-L-rhamnopyranose, vital for understanding the biological functions of certain bacteria (Fujiwara et al., 1986).

Enzyme-Substrate Interactions

Research has also focused on non-covalent enzyme-substrate interactions involving this compound derivatives. These studies help in understanding the enzymatic mechanisms and designing inhibitors for therapeutic interventions (Nidetzky et al., 2000).

Glucokinase Activators for Diabetes

Glucokinase activators derived from this compound have been identified as potential treatments for type 2 diabetes. They regulate glucose-induced insulin secretion and glucose homeostasis, demonstrating the biological significance of these compounds in therapeutic applications (Guertin & Grimsby, 2006).

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-CQUJWQHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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